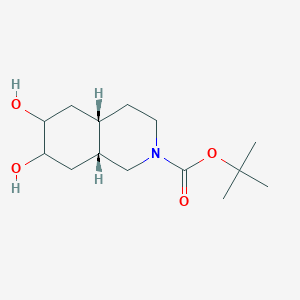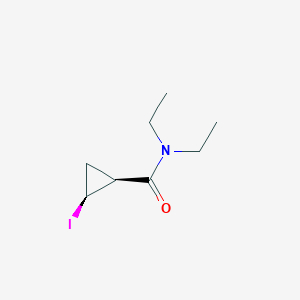
3-(3-(Oxazol-2-yl)phenyl)propanamide
Übersicht
Beschreibung
3-(3-(Oxazol-2-yl)phenyl)propanamide is a chemical compound with the molecular formula C12H12N2O2. It is a specialty chemical that can be used in various applications .
Molecular Structure Analysis
The molecular structure of 3-(3-(Oxazol-2-yl)phenyl)propanamide consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . These atoms are sp2 hybridized and planar . The atoms also contain unhybridized p orbital which is perpendicular to the plane of σ bonds .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Versatile Applications
3-(3-(Oxazol-2-yl)phenyl)propanamide, a derivative of 1,3-oxazole, is recognized for its broad utility in various scientific domains. The oxazole ring is central to numerous potent molecules, driving substantial research to explore its utility across medicinal, pharmaceutical, agrochemical, and material sciences. The focus on oxazole derivatives is due to their wide-ranging applications and the ongoing development of new methodologies for their synthesis. These derivatives serve as critical building blocks in organic chemistry, prompting global efforts to innovate synthetic strategies and create novel 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).
Luminescent Properties and Applications in Scintillators
The compound's derivatives exhibit unique luminescent properties, making them suitable for use in scintillators. Plastic scintillators, particularly those based on polymethyl methacrylate, leverage various 1,3-oxazole derivatives as luminescent dyes. These derivatives don't alter scintillation efficiency, optical transparency, or stability against thermal, light, and radiation damage. Their luminescent activation capabilities make them valuable in diverse applications, including wavelength shifting (Salimgareeva & Kolesov, 2005).
Zukünftige Richtungen
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond; hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences . This suggests that 3-(3-(Oxazol-2-yl)phenyl)propanamide and similar compounds may have potential for future research and development in these areas.
Eigenschaften
IUPAC Name |
3-[3-(1,3-oxazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-11(15)5-4-9-2-1-3-10(8-9)12-14-6-7-16-12/h1-3,6-8H,4-5H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGONKIMNNGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Oxazol-2-yl)phenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)










![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)